molecular formula C23H16ClN3O B12933207 Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)- CAS No. 820961-38-4

Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)-

Cat. No.: B12933207
CAS No.: 820961-38-4
M. Wt: 385.8 g/mol
InChI Key: DSWKVXIBGFFTBK-UHFFFAOYSA-N
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Description

4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-diphenylpyrimidine-4-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,6-diaminopyrimidine: This compound shares the pyrimidine core but has different substituents, leading to distinct properties and applications.

    2,6-diphenylpyrimidine-4-amine: Similar in structure but lacks the benzamide moiety, resulting in different biological activities.

Uniqueness

4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with phenyl groups and a benzamide moiety makes it a versatile compound for various research and industrial applications .

Biological Activity

Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)-, also known by its CAS number 820961-38-4, is a compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Benzamide derivatives are known for their various pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. The specific compound has shown promise in several areas:

  • Antitumor Activity : Research indicates that benzamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds similar to benzamide have been identified as effective inhibitors of PLK4 (polo-like kinase 4), which is crucial for cell division in cancer cells .
  • Antimicrobial Properties : Some benzamide derivatives exhibit significant antimicrobial activity against a range of pathogens. This includes efficacy against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
  • Mechanism of Action : The biological activity of benzamide compounds is often attributed to their ability to interact with various molecular targets. For example, they can bind to enzymes or receptors, modulating their activity and affecting cellular pathways critical for disease progression.

Synthesis Methods

The synthesis of 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-diphenylpyrimidine-4-amine. The reaction conditions generally include:

  • Reagents :
    • 4-chlorobenzoyl chloride
    • 2,6-diphenylpyrimidine-4-amine
    • Base (e.g., triethylamine)
    • Solvent (e.g., dichloromethane)
  • Procedure :
    • Combine the reagents in an appropriate solvent under stirring.
    • Allow the reaction to proceed at room temperature for several hours.
    • Purify the product through recrystallization or column chromatography .

Case Studies and Research Findings

Several studies have explored the biological activities of benzamide derivatives:

  • Antitumor Studies :
    • A study demonstrated that certain benzamide derivatives showed significant inhibition of tumor growth in mouse models. For instance, compounds with structural similarities exhibited IC50 values in the nanomolar range against various cancer cell lines .
  • Antimicrobial Activity :
    • In a bioassay screening, a series of benzamide compounds were evaluated for larvicidal and fungicidal activities. One compound exhibited a larvicidal activity rate of 100% at a concentration of 10 mg/L against mosquito larvae .
  • Mechanistic Insights :
    • Research has indicated that benzamide derivatives can act as histone deacetylase inhibitors (HDACi), which are important in regulating gene expression involved in cancer progression . The structural features that enhance their binding affinity to target enzymes have been analyzed using structure-activity relationship (SAR) studies.

Comparative Analysis

To better understand the unique properties of benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)- compared to similar compounds, consider the following table:

Compound NameAntitumor ActivityAntimicrobial ActivityMechanism of Action
Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)-HighModerateEnzyme inhibition
4-chloro-2,6-diaminopyrimidineModerateLowDirect receptor interaction
2,6-diphenylpyrimidine-4-amineLowHighBinds to DNA and RNA

Properties

CAS No.

820961-38-4

Molecular Formula

C23H16ClN3O

Molecular Weight

385.8 g/mol

IUPAC Name

4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide

InChI

InChI=1S/C23H16ClN3O/c24-19-13-11-18(12-14-19)23(28)27-21-15-20(16-7-3-1-4-8-16)25-22(26-21)17-9-5-2-6-10-17/h1-15H,(H,25,26,27,28)

InChI Key

DSWKVXIBGFFTBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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